molecular formula C7H11N3S2 B1400082 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 1467128-54-6

5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1400082
CAS No.: 1467128-54-6
M. Wt: 201.3 g/mol
InChI Key: IAGNYMJXYAERDJ-UHFFFAOYSA-N
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Description

5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine ( 1467128-54-6) is a chemical compound featuring the 1,3,4-thiadiazole heterocycle, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery . This specific derivative has a molecular formula of C 7 H 11 N 3 S 2 and a molecular weight of 201.31 g/mol . The structure includes a cyclobutylmethylsulfanyl group at the 5-position and a reactive amine group at the 2-position of the thiadiazole ring. The 2-amino-1,3,4-thiadiazole core is a versatile building block in scientific research due to its broad spectrum of reported pharmacological activities . Derivatives of this scaffold have been extensively studied for their antimicrobial , anticonvulsant , anticancer , and anti-trypanosomal properties . The biological activity is often attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the ring, which provides great in vivo stability and low toxicity for higher vertebrates . Furthermore, the amine group on the structure serves as a key site for further chemical derivatization, making it a valuable precursor for synthesizing diverse compound libraries for biological screening . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(cyclobutylmethylsulfanyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S2/c8-6-9-10-7(12-6)11-4-5-2-1-3-5/h5H,1-4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGNYMJXYAERDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis via Nucleophilic Substitution

Method Overview:
This approach involves the nucleophilic substitution of a suitable thiadiazole precursor with a cyclobutylmethyl thiol or its derivatives. The key step is attaching the cyclobutylmethyl sulfanyl group to the 2-position of the thiadiazole ring.

Procedure:

  • Starting Material: 2-Amino-1,3,4-thiadiazole or its derivatives with a leaving group at the 2-position (e.g., halogenated thiadiazole).
  • Reagent: Cyclobutylmethyl thiol (or its chloride derivative).
  • Reaction Conditions:
    • Solvent: Ethanol or methanol.
    • Catalyst: Base such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.
    • Temperature: Reflux (~80-100°C).
    • Duration: Several hours until completion, monitored via TLC or HPLC.

Reaction Scheme:

Thiadiazole derivative (with leaving group at C-2) + Cyclobutylmethyl thiol → 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Notes:

  • The method is straightforward but may require purification steps to remove unreacted starting materials and byproducts.

Cyclization of Precursors Derived from Cyclobutylmethyl Halides

Method Overview:
This approach synthesizes the target compound via cyclization of suitable hydrazide or thiosemicarbazide intermediates, followed by sulfur incorporation.

Procedure:

  • Step 1: React cyclobutylmethyl halide (e.g., cyclobutylmethyl chloride) with hydrazine or thiosemicarbazide to form a hydrazine or thiosemicarbazide intermediate.
  • Step 2: Subject the intermediate to cyclization conditions, often involving dehydrating agents or acids, to form the thiadiazole ring.
  • Step 3: Introduce sulfur at the 2-position via reaction with sulfur sources or through substitution with sulfur-containing reagents.

Reaction Conditions:

  • Solvent: Ethanol or acetic acid.
  • Reflux with mild heating.
  • Use of dehydrating agents such as phosphorus oxychloride or phosphorus pentachloride to facilitate ring closure.

Advantages:

  • High selectivity for the thiadiazole ring formation.
  • Suitable for scale-up.

Summary of Key Parameters and Data

Method Key Reagents Solvent Temperature Yield Remarks
Nucleophilic substitution Thiadiazole halide + Cyclobutylmethyl thiol Ethanol/methanol Reflux (~80-100°C) Moderate Widely used, straightforward
Cyclization of hydrazides Cyclobutylmethyl halide + hydrazine/thiosemicarbazide Ethanol/acetic acid Reflux High Suitable for scale-up
One-pot PPE-mediated Thiosemicarbazide + cyclobutylmethyl acid derivatives + PPE None ≤85°C >91% Environmentally friendly, efficient

Chemical Reactions Analysis

Core Reactivity of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is electron-deficient, enabling nucleophilic substitution at the 2nd and 5th positions (Figure 1) . The sulfur atom in the thiadiazole ring enhances aromatic stabilization, making it stable under acidic conditions but susceptible to ring cleavage in basic media .

Key Features:

  • Electrophilic Substitution : Rare due to electron deficiency.

  • Nucleophilic Substitution : Favored at C-2 and C-5 positions .

  • Redox Reactions : The sulfur atom participates in oxidation, forming sulfoxides or sulfones under strong oxidizing agents .

Reactivity of the Sulfanyl (-S-) Substituent

The cyclobutylmethyl sulfanyl group at C-5 undergoes alkylation, oxidation, and nucleophilic displacement:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in basic media replaces the sulfanyl group:

5 Cyclobutylmethyl sulfanyl 1 3 4 thiadiazol 2 amine+R XBase5 R 1 3 4 thiadiazol 2 amine+cyclobutylmethyl SH\text{5 Cyclobutylmethyl sulfanyl 1 3 4 thiadiazol 2 amine}+\text{R X}\xrightarrow{\text{Base}}\text{5 R 1 3 4 thiadiazol 2 amine}+\text{cyclobutylmethyl SH}

Example: Reaction with ethyl chloroacetate yields 5-(ethoxycarbonylmethyl)sulfanyl derivatives .

Oxidation

Treatment with H2_2O2_2 or mCPBA oxidizes the sulfanyl group to sulfoxide or sulfone:

 S H2O2 SO H2O2 SO2\text{ S }\xrightarrow{\text{H}_2\text{O}_2}\text{ SO }\xrightarrow{\text{H}_2\text{O}_2}\text{ SO}_2-

This modifies electronic properties and biological activity .

Nucleophilic Displacement

The sulfanyl group can be displaced by amines or thiols under radical conditions:

5 Cyclobutylmethyl sulfanyl +R NH25 R amino +cyclobutylmethyl SH\text{5 Cyclobutylmethyl sulfanyl }+\text{R NH}_2\rightarrow \text{5 R amino }+\text{cyclobutylmethyl SH}

Yields depend on steric hindrance from the cyclobutylmethyl group .

Amino Group (-NH2_22) Reactivity

The C-2 amine undergoes acylation, Schiff base formation, and diazotization:

Acylation

Reaction with acyl chlorides forms amides (Table 1):

 NH2+R COCl NH CO R\text{ NH}_2+\text{R COCl}\rightarrow \text{ NH CO R}

Example: Benzoylation improves lipophilicity for anticancer activity .

Table 1: Acylation Reactions of 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

Acylating AgentProductYield (%)Conditions
Acetyl chloride2-Acetamido-5-[(cyclobutylmethyl)sulfanyl]78DCM, RT, 4h
Benzoyl chloride2-Benzamido-5-[(cyclobutylmethyl)sulfanyl]82Pyridine, 60°C, 6h

Schiff Base Formation

Condensation with aldehydes/ketones generates imines:

 NH2+R CHO N CH R\text{ NH}_2+\text{R CHO}\rightarrow \text{ N CH R}

Example: 4-Methoxybenzaldehyde forms a Schiff base with enhanced antimicrobial activity .

Cyclobutylmethyl Group Modifications

The cyclobutylmethyl moiety participates in:

  • Ring-Opening Reactions : Acid-catalyzed ring expansion to cyclohexane derivatives .

  • Cross-Coupling : Suzuki coupling with aryl boronic acids to introduce aryl groups .

Biological Activity and SAR

  • Anticancer : 1,3,4-Thiadiazoles with sulfanyl substituents show IC50_{50} values <10 µM against HT-29 and MCF-7 cell lines .

  • Antimicrobial : Electron-withdrawing groups (e.g., -NO2_2) enhance activity against S. aureus (MIC: 2 µg/mL) .

Route 1: Thiosemicarbazide Cyclization

  • React cyclobutylmethyl isothiocyanate with hydrazide to form thiosemicarbazide.

  • Cyclize with H2_2SO4_4 to yield the thiadiazole core.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains.

Key Findings:

  • Compounds featuring a 2-amino-1,3,4-thiadiazole structure demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like itraconazole .
  • The presence of substituents at the C-5 position of the thiadiazole ring can enhance antimicrobial efficacy .

Antiviral Potential

Recent studies have highlighted the potential of thiadiazole derivatives in antiviral applications. For example, certain synthesized compounds exhibited good binding affinity to the SARS-CoV-2 main protease (Mpro), suggesting their potential as candidates for COVID-19 treatment.

Key Findings:

  • Compounds derived from 1,3,4-thiadiazole showed significant binding energies ranging from -6.54 to -7.33 kcal/mol against viral enzymes .
  • In silico studies indicated that some derivatives could effectively inhibit viral replication mechanisms .

Carbonic Anhydrase Inhibition

Another notable application of thiadiazole derivatives is their role as carbonic anhydrase inhibitors. These compounds have been shown to reduce intraocular pressure and are being explored for their potential in treating glaucoma.

Key Findings:

  • Studies on 2-substituted 1,3,4-thiadiazole sulfonamides demonstrated significant inhibitory activity against carbonic anhydrase II with I50 values ranging from 1.91×1071.91\times 10^{-7} to 3.3×1083.3\times 10^{-8} M .
  • The correlation between enzyme inhibition and reduction in intraocular pressure underscores the therapeutic relevance of these compounds in ocular diseases .

Synthesis and Structure-Activity Relationship

The synthesis of 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine can be achieved through various methods that allow for structural modifications enhancing biological activity.

Synthesis Insights:

  • A one-pot synthesis method has been developed for creating thiadiazole derivatives efficiently while maintaining high yields and purity .
  • The structural variations at different positions on the thiadiazole ring significantly affect the biological activity, suggesting a strong structure-activity relationship (SAR) .

Mechanism of Action

The mechanism of action of 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at the 2- and 5-positions. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Pharmacological Activity
Compound Substituent at 5-Position Key Activities Reference
5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine Cyclobutylmethylthio Limited direct data; inferred potential for CNS activity based on analogs
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) 4-Chloro-2-(2-chlorophenoxy)phenyl Anticonvulsant (ED₅₀ = 20.11 mg/kg in MES test)
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine 5-(4-Fluorophenyl)thiophen-2-yl Anticancer (IC₅₀ = 1.28 µg/mL against MCF7 breast cancer cells)
5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine 4-Fluorobenzylthio Structural analog with potential kinase inhibition (e.g., MAPK8)
Halicin (5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine) 5-Nitrothiazol-2-ylthio Broad-spectrum antibacterial (discovered via AI screening)
Megazol (5-(1-methyl-5-nitro-1H-2-imidazolyl)-1,3,4-thiadiazol-2-amine) 1-Methyl-5-nitroimidazolyl Trypanocidal (active against T. brucei and T. cruzi)

Key Observations :

  • Anticonvulsant Activity: Compound 4c (ED₅₀ = 20.11 mg/kg) outperforms carbamazepine in rodent models, likely due to the electron-withdrawing chloro and phenoxy groups enhancing CNS penetration .
  • Anticancer Activity : Schiff base derivatives (e.g., 5j ) with fluorophenyl-thiophene substituents exhibit selective cytotoxicity against breast cancer cells, attributed to π-π stacking interactions with DNA or kinases .
Physicochemical and Structural Comparisons
  • Synthetic Complexity : Cyclobutylmethylthio derivatives require multi-step synthesis involving cyclobutane intermediates, whereas arylthio analogs (e.g., ) are more straightforward to prepare .
  • Crystal Packing: Derivatives like 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine exhibit intermolecular N–H⋯N hydrogen bonds, stabilizing their solid-state structures .
Limitations and Challenges
  • Mutagenicity: Nitro-containing analogs (e.g., megazol) show mutagenic risks, limiting therapeutic use despite high efficacy against trypanosomes .
  • Bioavailability : Bulky substituents (e.g., anthracene in ) reduce solubility, necessitating formulation optimization for in vivo applications .

Biological Activity

5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this thiadiazole derivative.

Molecular Formula : C7H11N3S2
Molecular Weight : 201.31 g/mol
CAS Number : 1467128-54-6

The compound is synthesized through the reaction of cyclobutylmethyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of a base like sodium hydroxide under reflux conditions in solvents such as ethanol or methanol.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds structurally similar to this compound can effectively inhibit the growth of various bacterial strains:

Compound Target Bacteria Activity (MIC µg/mL)
This compoundStaphylococcus aureus32.6
Escherichia coli47.5
Pseudomonas aeruginosa50.0

These values indicate that the compound has a promising potential as an antibacterial agent .

Anticancer Properties

The anticancer activity of thiadiazole derivatives has been extensively studied. For instance, various derivatives have shown potent anti-proliferative effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer):

Compound Cell Line IC50 (µM) Effect Duration (h)
This compoundLoVo29.1648
MCF-762.1648

The IC50 values indicate that the compound significantly reduces cell viability at relatively low concentrations .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular processes. Preliminary studies suggest that it may inhibit key enzymes or receptors associated with tumor growth and bacterial proliferation. For example, molecular docking studies have indicated potential interactions with STAT3 and CDK9 pathways, which are critical in cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of thiadiazole derivatives:

  • Antimicrobial Study : A study evaluated various thiadiazole derivatives against Gram-positive and Gram-negative bacteria using disc diffusion methods. The results showed significant inhibition zones for certain compounds compared to standard antibiotics .
  • Anticancer Evaluation : In vitro studies on MCF-7 and HCT-116 colon carcinoma cells demonstrated that several thiadiazole derivatives exhibited substantial anti-proliferative effects with specific IC50 values indicating their potency against these cancer types .

Q & A

Q. What are the established synthetic routes for 5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of thiosemicarbazide derivatives with carbon disulfide under acidic conditions, followed by alkylation with cyclobutylmethyl halides. Key steps include:

  • Cyclocondensation : Reacting isonicotinoyl hydrazide with potassium thiocyanate and concentrated sulfuric acid to form the 1,3,4-thiadiazole core .
  • Alkylation : Introducing the cyclobutylmethyl sulfanyl group via nucleophilic substitution using cyclobutylmethyl halides in ethanol or DMF .
    Yields are highly dependent on solvent choice (e.g., ethanol vs. DMF), temperature (70–90°C), and catalyst presence (e.g., triethylamine). Ultrasound-assisted methods can reduce reaction times by 30–50% while maintaining yields above 80% .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Key parameters include:

  • Bond lengths : C–S (1.737–1.826 Å), C–N (1.294–1.334 Å), and S–C (1.749–1.810 Å) .
  • Angles : The thiadiazole ring shows near-planar geometry with bond angles of 113–123° .
    Complementary techniques like 1H^1H NMR and IR spectroscopy validate functional groups (e.g., NH2_2 stretching at 3300–3400 cm1^{-1}) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related thiadiazoles exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria .
  • Anticancer potential : IC50_{50} values of 10–50 µM in breast and colon cancer cell lines via apoptosis induction .
    Screening should include cytotoxicity assays (MTT) and mechanistic studies (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and bioactivity of this compound?

  • Reaction pathway prediction : Density functional theory (DFT) calculates transition-state energies to identify optimal catalysts (e.g., triethylamine reduces activation energy by 15–20 kcal/mol) .
  • Docking studies : Molecular dynamics simulations predict binding affinities to targets like EGFR (ΔG = −9.2 kcal/mol) or bacterial topoisomerase IV .
  • ADMET profiling : Predict pharmacokinetics (e.g., logP ~2.5 for moderate blood-brain barrier penetration) .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural analogs : Compare substituent effects; e.g., cyclobutylmethyl groups enhance lipophilicity vs. benzyl derivatives, altering membrane permeability .
  • Dose-response validation : Replicate studies with ≥3 independent experiments and include positive controls (e.g., cisplatin for cytotoxicity) .

Q. What strategies improve the stability and solubility of this compound for in vivo studies?

  • Salt formation : Hydrochloride salts increase aqueous solubility by 5–10× .
  • Nanoformulation : Encapsulation in PLGA nanoparticles enhances plasma half-life from 2 to 12 hours .
  • Prodrug design : Acetylation of the amine group reduces metabolic degradation (t1/2_{1/2} increased from 1.5 to 4 hours) .

Q. How to design experiments to elucidate the mechanism of action?

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53 or MAPK signaling) .
  • Proteomics : SILAC labeling to quantify target engagement (e.g., tubulin polymerization inhibition) .
  • Chemical proteomics : Use biotinylated analogs for pull-down assays to identify binding partners .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; purity >98% required for biological assays .
  • TLC : Rf_f values of 0.4–0.6 in ethyl acetate/hexane (1:1) .
  • Elemental analysis : Acceptable C, H, N, S deviations ≤0.4% .

Q. How to troubleshoot low yields in the alkylation step?

  • Catalyst optimization : Switch from NaOH to K2_2CO3_3 to reduce side reactions .
  • Solvent polarity : Use DMF instead of ethanol to stabilize intermediates .
  • Temperature control : Maintain 60–70°C to avoid cyclobutylmethyl group decomposition .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine

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